molecular formula C6H8N2O B13664760 4-Cyclopropyloxazol-2-amine

4-Cyclopropyloxazol-2-amine

Cat. No.: B13664760
M. Wt: 124.14 g/mol
InChI Key: LCSSOZISONTBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyloxazol-2-amine is a heterocyclic compound featuring an oxazole ring substituted with a cyclopropyl group at the 4-position and an amine group at the 2-position. The oxazole core consists of a five-membered ring containing one oxygen and one nitrogen atom, conferring unique electronic and steric properties. The cyclopropyl substituent introduces rigidity and metabolic stability, making this compound a valuable scaffold in medicinal chemistry for targeting enzymes or receptors requiring planar, lipophilic motifs .

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

4-cyclopropyl-1,3-oxazol-2-amine

InChI

InChI=1S/C6H8N2O/c7-6-8-5(3-9-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8)

InChI Key

LCSSOZISONTBMS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=COC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyloxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with glyoxal in the presence of a base to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyloxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles, amine derivatives, and other heterocyclic compounds with potential biological activities .

Scientific Research Applications

4-Cyclopropyloxazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropyloxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 4-Cyclopropyloxazol-2-amine, highlighting differences in core heterocycles, substituents, and properties:

Compound Name Core Structure Substituent Molecular Formula Key Properties/Applications Reference
This compound Oxazole Cyclopropyl C₆H₈N₂O Rigid structure, metabolic stability -
4-Cyclopropyl-1,3-thiazol-2-amine Thiazole Cyclopropyl C₆H₇N₂S Higher lipophilicity (due to S atom), antimicrobial activity
5-Cyclopropyl-1,3,4-oxadiazol-2-amine Oxadiazole Cyclopropyl C₅H₆N₄O Enhanced thermal/chemical stability, CNS drug potential
4-Isopropyl-1,3-thiazol-2-amine Thiazole Isopropyl C₆H₁₀N₂S Lower metabolic stability (flexible alkyl)
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine Thiazole Cyclohexylphenyl C₁₅H₁₈N₂S High lipophilicity, anticancer applications

Key Observations

Core Heterocycle Differences: Oxazole vs. Oxazole vs. Oxadiazole: Oxadiazoles (e.g., 5-Cyclopropyl-1,3,4-oxadiazol-2-amine) exhibit greater thermal stability due to aromaticity, making them suitable for high-temperature synthesis or harsh biological environments .

Substituent Effects: Cyclopropyl vs. Isopropyl: The cyclopropyl group’s rigidity and smaller size enhance metabolic resistance compared to isopropyl’s flexible alkyl chain, which is prone to oxidative degradation . Cyclopropyl vs.

Synthetic Pathways :

  • Thiazole derivatives (e.g., 4-Cyclopropyl-1,3-thiazol-2-amine) are synthesized via one-pot protocols with yields up to 71% using cyclopropylamine and aldehydes . In contrast, oxadiazoles often require dehydrating agents like phosphorus oxychloride .

Biological Activity :

  • Thiazole derivatives are frequently associated with antimicrobial and anticancer activities due to sulfur’s nucleophilic reactivity .
  • Oxazoles, with their electron-rich cores, are explored in kinase inhibition and anti-inflammatory agents, leveraging their ability to form π-π interactions .

Research Findings and Data

Physicochemical Properties

Property This compound 4-Cyclopropyl-1,3-thiazol-2-amine 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
Molecular Weight (g/mol) 124.14 139.20 138.13
logP (Predicted) 1.2–1.5 1.8–2.1 0.9–1.3
Aqueous Solubility (mg/mL) ~15–20 ~5–10 ~20–25

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.